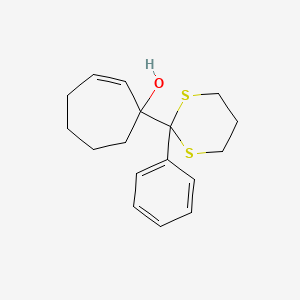![molecular formula C14H18N4OS2 B14473613 N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea CAS No. 66015-20-1](/img/structure/B14473613.png)
N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea: is a complex organic compound that features a thiadiazole ring, a phenylpropyl group, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via nucleophilic substitution reactions, where the thiadiazole ring reacts with a phenylpropyl halide.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with dimethylamine and phosgene to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the urea moiety, potentially leading to the formation of amines.
Substitution: The phenylpropyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Amines derived from the reduction of the urea moiety.
Substitution: Halogenated derivatives of the phenylpropyl group.
科学的研究の応用
N,N’-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N’-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenylpropyl group may enhance the compound’s ability to penetrate cell membranes, while the urea moiety can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
N,N’-Dimethyl-N-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea: Similar structure but with a phenylethyl group instead of a phenylpropyl group.
N,N’-Dimethyl-N-{5-[(2-phenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea: Contains a phenylmethyl group instead of a phenylpropyl group.
Uniqueness
The presence of the phenylpropyl group in N,N’-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea provides unique steric and electronic properties, potentially enhancing its biological activity and making it a valuable compound for research and development.
特性
CAS番号 |
66015-20-1 |
|---|---|
分子式 |
C14H18N4OS2 |
分子量 |
322.5 g/mol |
IUPAC名 |
1,3-dimethyl-1-[5-(2-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C14H18N4OS2/c1-10(11-7-5-4-6-8-11)9-20-14-17-16-13(21-14)18(3)12(19)15-2/h4-8,10H,9H2,1-3H3,(H,15,19) |
InChIキー |
SOTZOSFXIWEZJQ-UHFFFAOYSA-N |
正規SMILES |
CC(CSC1=NN=C(S1)N(C)C(=O)NC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-](/img/structure/B14473538.png)

![1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14473556.png)
![2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline](/img/structure/B14473557.png)
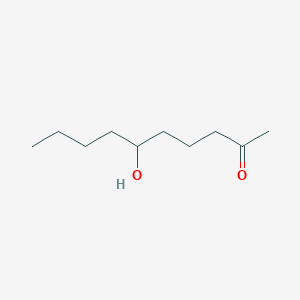

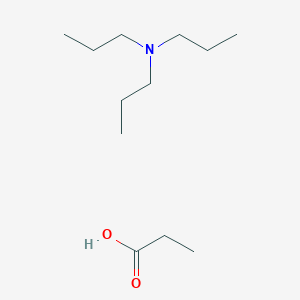
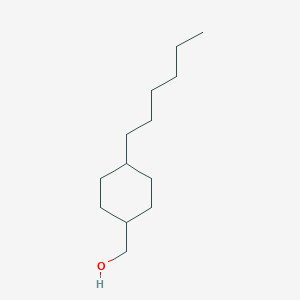
![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14473591.png)
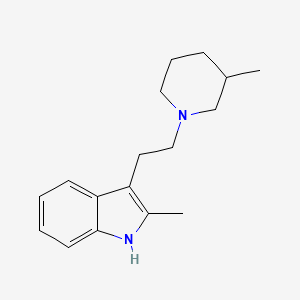

![5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14473606.png)

